1(2H)-Phthalazinone, 8-amino-4-methyl-

Description

Historical Evolution and Significance of Phthalazinone Heterocycles in Organic Chemistry

The journey of heterocyclic chemistry began in the early 19th century with the discovery of simple ring systems like furan. nih.gov This marked the dawn of a new era in organic chemistry, leading to the exploration of a vast number of cyclic compounds containing atoms other than carbon. nih.gov Phthalazinones, as part of the larger family of nitrogen-containing heterocycles, have garnered considerable attention over the years. mdpi.com Their synthesis and reactivity have been a subject of study for decades, with early work focusing on their fundamental chemical transformations. mdpi.com The significance of phthalazinone heterocycles has grown substantially with the recognition of their diverse pharmacological potential, making them a key area of research in medicinal chemistry. nih.govnih.gov

Structural Characteristics and Chemical Importance of the Phthalazinone Scaffold

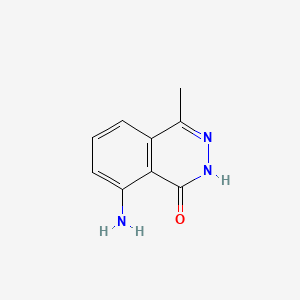

The phthalazinone core is a bicyclic system where a benzene (B151609) ring is fused to a pyridazinone ring. This structure, also known as a benzo-fused 1,2-diazine, possesses unique chemical features. beilstein-journals.org A key characteristic is the existence of lactam-lactim tautomerism, where the compound can exist in two interconverting forms, although the lactam form is generally predominant. beilstein-journals.org This structural duality, along with the presence of nitrogen atoms, allows for a variety of chemical modifications and interactions with biological targets. beilstein-journals.orgchemicalbook.com The planar nature of the fused ring system and the potential for substitution at various positions contribute to its versatility as a scaffold in the design of new molecules. beilstein-journals.org

The chemical importance of the phthalazinone scaffold is underscored by its prevalence in a wide array of bioactive compounds. axsyn.comnih.gov It serves as a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The ability to functionalize the phthalazinone core at different positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules, leading to the development of compounds with a broad spectrum of activities. beilstein-journals.orgnih.gov

Positioning of 1(2H)-Phthalazinone, 8-amino-4-methyl- within the Broader Class of Substituted Phthalazinones

1(2H)-Phthalazinone, 8-amino-4-methyl- (PubChem CID: 204613) is a specific derivative of the phthalazinone family. nih.gov Its structure features an amino group (-NH2) at the 8-position of the benzene ring and a methyl group (-CH3) at the 4-position of the pyridazinone ring. The presence of the amino group, a strong electron-donating group, and the methyl group can significantly influence the molecule's chemical reactivity and biological interactions compared to the unsubstituted phthalazinone.

Overview of Key Academic Research Trajectories in Phthalazinone Chemistry

Academic research in phthalazinone chemistry has followed several key trajectories, primarily driven by the quest for new therapeutic agents. A significant area of focus has been the synthesis of novel phthalazinone derivatives and the development of efficient synthetic methodologies. nih.govnih.gov This includes the exploration of various catalytic systems, such as palladium-catalyzed cross-coupling reactions, to introduce a wide range of substituents onto the phthalazinone scaffold. beilstein-journals.org

Another major research avenue is the investigation of the pharmacological activities of these compounds. Phthalazinone derivatives have been reported to exhibit a remarkable array of biological effects. chemicalbook.comnih.gov These include, but are not limited to, activities as inhibitors of various enzymes and as modulators of cellular signaling pathways. beilstein-journals.org The structure-activity relationship (SAR) studies of these derivatives are a crucial component of this research, aiming to understand how different substituents and their positions on the phthalazinone ring affect their biological potency and selectivity. rsc.org This ongoing research continues to highlight the phthalazinone scaffold as a highly valuable framework in the development of new chemical entities with therapeutic potential. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

8-amino-4-methyl-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-6-3-2-4-7(10)8(6)9(13)12-11-5/h2-4H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTYMTTVPPPKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168178 | |

| Record name | 1(2H)-Phthalazinone, 8-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16676-82-7 | |

| Record name | 1(2H)-Phthalazinone, 8-amino-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Phthalazinone, 8-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2h Phthalazinone, 8 Amino 4 Methyl and Analogues

Fundamental Approaches to Phthalazinone Ring System Construction

The synthesis of the phthalazinone heterocyclic system is primarily achieved through condensation reactions that form the pyridazinone ring fused to a benzene (B151609) ring. Several key strategies have been developed, predominantly involving the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a suitable dicarbonyl-containing aromatic precursor.

Cyclocondensation Reactions in Phthalazinone Synthesis

Cyclocondensation reactions are the cornerstone of phthalazinone synthesis. These reactions involve the formation of the heterocyclic ring in a single step from precursors that contain the necessary functionalities. A prevalent method is the [4+2] cyclocondensation, where a four-atom component (typically derived from a phthalic acid derivative) reacts with a two-atom component (a hydrazine derivative). nih.gov This approach is highly versatile and allows for the introduction of various substituents on both the benzene and the pyridazinone rings.

Multi-component reactions, such as the [3+2+1] three-component strategy, have also emerged as an efficient and environmentally friendly alternative to classical two-component cyclocondensations. nih.gov These reactions increase synthetic efficiency by combining multiple starting materials in a single pot.

Hydrazine-Mediated Ring Closure Reactions

Hydrazine and its derivatives are the most common reagents for the synthesis of the phthalazinone ring. lookchem.com The reaction of hydrazine hydrate (B1144303) with various phthalic acid derivatives, such as phthalic anhydrides, phthalides, or 2-acylbenzoic acids, leads to the formation of the phthalazinone core. lookchem.comnih.gov The reaction typically proceeds by nucleophilic attack of the hydrazine at a carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or methylhydrazine) allows for the introduction of a substituent at the N-2 position of the phthalazinone ring. nih.govnih.gov

Utilizing Phthalic Acid Derivatives as Precursors

A variety of phthalic acid derivatives serve as key starting materials for phthalazinone synthesis. The specific choice of precursor dictates the substitution pattern on the final phthalazinone product.

| Precursor | Description of Use in Phthalazinone Synthesis |

| Phthalic Anhydride (B1165640) | Reacts with hydrazine hydrate, often in the presence of acetic acid, to form the phthalazinone ring. lookchem.com It can also be used in Friedel-Crafts reactions to produce 2-aroylbenzoic acids, which are then cyclized. rsc.org |

| 2-Acylbenzoic Acids | These are highly versatile precursors that react with hydrazine to form 4-substituted phthalazinones. nih.govrsc.org The acyl group determines the substituent at the 4-position. |

| Phthalide | Can be reacted with hydrazine hydrate, often after initial modification, to yield phthalazinone derivatives. lookchem.com |

| Phthalimide | Can undergo ring-opening and subsequent cyclization with hydrazine to form phthalazinones. lookchem.com |

| 3-Nitrophthalic Acid | Used to introduce a nitro group onto the phthalazinone ring, which can then be reduced to an amino group. lookchem.com |

Targeted Synthetic Routes for 1(2H)-Phthalazinone, 8-amino-4-methyl-

The synthesis of the specifically substituted 1(2H)-Phthalazinone, 8-amino-4-methyl- requires a multi-step approach that strategically introduces the methyl group at the 4-position and the amino group at the 8-position.

Specific Precursors and Reaction Pathways for 8-Amino and 4-Methyl Substitution

A plausible and chemically sound pathway for the synthesis of 1(2H)-Phthalazinone, 8-amino-4-methyl- involves the initial construction of a 4-methyl-8-nitrophthalazinone intermediate, followed by the reduction of the nitro group to the desired amino group.

The synthesis of the 4-methyl substituted phthalazinone ring is commonly achieved by the reaction of 2-acetylbenzoic acid with hydrazine hydrate. nih.gov To incorporate the 8-amino group, a nitro-substituted precursor is required. A suitable starting material would be 3-nitro-2-acetylbenzoic acid . The synthesis of a related compound, 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene, has been documented, suggesting the feasibility of preparing the required acetyl derivative.

The proposed synthetic pathway is as follows:

Cyclocondensation: 3-Nitro-2-acetylbenzoic acid is reacted with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the acetyl carbonyl group, followed by intramolecular cyclization with the carboxylic acid moiety and subsequent dehydration to yield 4-methyl-8-nitro-1(2H)-phthalazinone .

Reduction: The intermediate, 4-methyl-8-nitro-1(2H)-phthalazinone, is then subjected to a reduction reaction to convert the nitro group to an amino group. A well-established method for the reduction of a nitrophthalhydrazide to an aminophthalhydrazide involves the use of ammonium (B1175870) sulfide (B99878). lookchem.com This method is advantageous as it avoids the use of heavy metals and simplifies the purification of the final product. The reduction yields the target compound, 1(2H)-Phthalazinone, 8-amino-4-methyl- .

An alternative approach for the introduction of an amino group at other positions on the phthalazinone ring involves palladium-catalyzed amination of a corresponding bromo-substituted phthalazinone. nih.gov However, the synthesis of an 8-bromo-4-methylphthalazinone precursor might be more complex than the nitro-group reduction strategy.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product.

| Reaction Step | Key Parameters for Optimization | Potential Outcomes |

| Cyclocondensation of 3-Nitro-2-acetylbenzoic acid with Hydrazine | Solvent: Ethanol (B145695) or acetic acid are commonly used. lookchem.comnih.gov The choice of solvent can influence reaction rate and solubility of reactants and products. Temperature: Reactions are often carried out at reflux to ensure completion. Reaction Time: Monitoring the reaction by techniques like TLC is essential to determine the optimal reaction time. | Higher yields of 4-methyl-8-nitrophthalazinone can be achieved by ensuring complete reaction and minimizing side product formation. |

| Reduction of 4-Methyl-8-nitrophthalazinone | Reducing Agent: While ammonium sulfide is a documented reagent, lookchem.com other reducing systems such as catalytic hydrogenation (e.g., H2/Pd-C) or other chemical reducing agents (e.g., SnCl2/HCl) could be explored. Temperature: Reduction reactions are often temperature-sensitive. Careful control is needed to prevent over-reduction or side reactions. pH: The pH of the reaction mixture can be critical, especially when using metal-based reducing agents, to ensure the desired product is formed and can be easily isolated. | The choice of reducing agent and conditions will impact the yield and purity of the final 8-amino-4-methyl-1(2H)-phthalazinone. A clean and high-yielding reduction simplifies the purification process. |

Advanced Synthetic Strategies and Methodological Developments

Modern organic synthesis endeavors to create complex molecules through routes that are not only high-yielding but also atom-economical, time-efficient, and sustainable. The development of advanced synthetic methods for phthalazinones reflects these broader trends, with a focus on powerful catalytic systems and elegant one-pot procedures.

Catalytic Approaches in Phthalazinone Synthesis (e.g., Heterogeneous, Homogeneous)

Catalysis offers a powerful tool for the synthesis of phthalazinones, enabling reactions that might otherwise be inefficient or require harsh conditions. Both homogeneous and heterogeneous catalysts have been employed effectively in the synthesis of the phthalazinone core and its derivatives.

Palladium-catalyzed cross-coupling reactions stand out as a versatile method for the functionalization of the phthalazinone skeleton. nih.govbeilstein-journals.org For instance, the amination of halo-substituted phthalazinones provides a direct route to amino-substituted derivatives. A key strategy involves the palladium-catalyzed amination of 4-bromophthalazinones to introduce various amino groups at the C4 position. nih.govbeilstein-journals.org This methodology could conceptually be applied to a precursor to introduce the 8-amino functionality if a suitable 8-bromo-4-methyl-1(2H)-phthalazinone intermediate were available. The synthesis of 4-aminoalkyl-1(2H)-phthalazinone derivatives has been successfully achieved through such catalytic methods. nih.gov

Heterogeneous catalysts are also prominent, offering advantages in terms of ease of separation and recyclability. A variety of solid-supported catalysts have been reported for the synthesis of phthalazinone-related structures, including Fe3O4@SiO2 nanoparticles, copper complexes, and various acidic catalysts on silica (B1680970) supports. researchgate.net For example, heteropolyacids (HPAs) have been used as efficient and recyclable catalysts for the synthesis of 1(2H)-phthalazinone derivatives from phthalaldehydic acid and phenyl hydrazines. researchgate.net

The following table summarizes representative catalytic systems used in the synthesis of substituted phthalazinones, which could be adapted for the synthesis of the target compound.

| Catalyst Type | Catalyst Example | Reaction Type | Starting Materials | Relevance to 8-amino-4-methyl-1(2H)-phthalazinone |

| Homogeneous | Palladium Acetate with a Phosphine Ligand | C-N Cross-Coupling (Amination) | 4-Bromophthalazinones, Amines | Potential for introducing the C8-amino group on a pre-formed 8-bromo-4-methylphthalazinone. nih.govbeilstein-journals.org |

| Homogeneous | Oxalic Acid | Condensation | Phthalaldehydic acid, Phenyl hydrazine | A simple and green catalytic approach for the core phthalazinone structure. researchgate.net |

| Heterogeneous | Heteropolyacids (HPAs) | Condensation | Phthalaldehydic acid, Phenyl hydrazines | Offers catalyst recyclability and operational simplicity. researchgate.net |

| Heterogeneous | PrxCoFe2−xO4 Nanoparticles | Four-Component Reaction | Phthalic anhydride, Hydrazine hydrate, Aldehydes, Dimedone | Demonstrates the use of magnetic nanoparticles in multi-component synthesis of related heterocycles. researchgate.net |

One-Pot and Multi-Component Reaction Sequences

Several one-pot procedures for the synthesis of the phthalazinone core have been developed. A notable example is the reaction between a 2-acylbenzoic acid and a hydrazine derivative, which directly yields the corresponding 4-substituted phthalazinone. The synthesis of 4-methyl substituted phthalazinones can be achieved starting from 2-acetylbenzoic acid and hydrazine. nih.gov

Multi-component reactions, typically involving three or more starting materials, offer even greater synthetic efficiency. nih.gov For example, a four-component reaction of phthalic anhydride, hydrazine hydrate, an aldehyde, and 5,5-dimethyl-1,3-cyclohexanedione has been reported for the synthesis of phthalazine-quinoline derivatives, catalyzed by magnetic nanoparticles. researchgate.net While not directly yielding the target molecule, this illustrates the power of MCRs in constructing complex fused heterocyclic systems. Another example is the one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which also highlights the utility of MCRs in this area of heterocyclic chemistry. nih.gov

The table below outlines examples of one-pot and multi-component strategies for phthalazinone synthesis.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type |

| One-Pot Two-Component | 2-Acetylbenzoic acid, Hydrazine hydrate | Reflux in ethanol | 4-Methyl-1(2H)-phthalazinone nih.gov |

| One-Pot Two-Component | Phthalaldehydic acid, Substituted phenyl hydrazine | Oxalic acid in water | 2-Substituted-1(2H)-phthalazinones researchgate.net |

| One-Pot Four-Component | Phthalic anhydride, Hydrazine hydrate, Aldehyde, Dimedone | PrxCoFe2−xO4 nanoparticles | Phthalazine-quinoline derivatives researchgate.net |

| One-Pot Four-Component | Phthalimide, Hydrazine hydrate, Aldehyde, Malononitrile | Proline in ethanol/water | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones nih.gov |

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules, including phthalazinones, to minimize environmental impact. researchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

A significant advancement in the green synthesis of phthalazinones is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been successfully carried out in water using oxalic acid as a catalyst, offering a greener alternative to traditional organic solvents. researchgate.net

Catalyst-free and solvent-free reaction conditions represent another important green chemistry approach. The synthesis of phthalazinones from phthalaldehydic acid or 2-acylbenzoic acids and substituted hydrazines has been achieved under solvent-free conditions, often with shortened reaction times and near-quantitative yields. researchgate.net

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by significantly reducing reaction times and often improving yields. The use of microwave irradiation has been reported for the palladium-catalyzed synthesis of phthalazinones, avoiding the need for high-boiling point solvents and prolonged reaction times. researchgate.net

The following table highlights some green chemistry approaches applied to the synthesis of phthalazinone derivatives.

| Green Chemistry Principle | Synthetic Approach | Example |

| Use of Safer Solvents | Water as a reaction medium | Oxalic acid-catalyzed synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones. researchgate.net |

| Catalyst-Free Conditions | Solvent-free reaction | Reaction of phthalaldehydic acids with hydrazines at elevated temperatures. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Palladium-catalyzed synthesis of phthalazinones from o-bromoarylaldehydes. researchgate.net |

Chemical Reactivity and Derivatization Strategies of 1 2h Phthalazinone, 8 Amino 4 Methyl

Reactivity Profiles of the Phthalazinone Core

The benzene (B151609) portion of the phthalazinone nucleus is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the existing substituents: the 4-methyl group, the 8-amino group, and the annulated heterocyclic ring. The amino group is a potent activating group and an ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director. Conversely, the heterocyclic moiety generally exerts a deactivating effect on the aromatic ring.

In the case of 4-methyl-1(2H)-phthalazone, which lacks the 8-amino group, nitration with potassium nitrate (B79036) and sulfuric acid predominantly yields the 8-nitro derivative. researchgate.net The presence of the strongly activating amino group at position 8 in the title compound would further enhance the electron density of the aromatic ring, making it highly reactive towards electrophiles. The positions ortho and para to the amino group (positions 7 and 5, respectively) are the most activated sites for substitution.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent Example | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂) likely at position 5 or 7. |

| Halogenation | Br₂/FeBr₃ | Introduction of a bromine atom (-Br) likely at position 5 or 7. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Introduction of an acetyl group (-COCH₃) at position 5 or 7. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) at position 5 or 7. |

Note: The amino group itself can react with many electrophilic reagents, potentially requiring a protection strategy prior to aromatic substitution.

The heterocyclic part of the molecule offers distinct sites for nucleophilic attack and substitution, primarily at the N2 nitrogen and the C4 carbon.

N-Alkylation: The nitrogen atom at the 2-position (N2) of the phthalazinone ring is a common site for functionalization. Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. nih.govnih.govcu.edu.eg This reaction proceeds via the deprotonation of the N-H bond, followed by nucleophilic attack on the electrophilic alkylating agent. nih.gov The synthesis of 2-substituted phthalazinones is a well-established method for creating diverse derivatives. nih.govekb.eg

Substitution at C4: The carbon at position 4 can also be a target for nucleophilic substitution, although it requires prior activation. The carbonyl group at C1 makes the C4 position susceptible to attack, but the hydroxyl group of the lactim tautomer (see section 3.1.3) is a poor leaving group. Therefore, it is often converted into a better leaving group, such as a halide. Treatment of the phthalazinone with reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can replace the C4-hydroxyl (of the lactim form) with a chlorine atom. researchgate.netnih.gov This resulting 4-chlorophthalazine derivative is then a prime substrate for nucleophilic substitution with various nucleophiles, including amines and alkoxides. researchgate.net

Phthalazinone structures exist in a tautomeric equilibrium between a lactam (amide) form and a lactim (iminol) form. nih.govbeilstein-journals.org This phenomenon is crucial as it dictates the molecule's reactivity profile, particularly in alkylation reactions where reaction at either the nitrogen or oxygen atom is possible. nih.gov

Figure 1: Lactam-Lactim Tautomerism in the Phthalazinone Core

graph LR

A[Lactam Form

(Amide)] -- Proton Transfer --> B[Lactim Form

(Iminol)];

B -- Proton Transfer --> A;

Computational studies using density functional theory (DFT) have been employed to evaluate the relative stabilities of phthalazinone tautomers in the gas phase and in solution. chemmethod.com The lactam form is generally the more stable tautomer. However, the reaction conditions, such as the solvent and base used, can influence the position of the equilibrium and the outcome of subsequent reactions. nih.govchemmethod.com For instance, alkylation under specific conditions can selectively produce N-alkylated or O-alkylated products, demonstrating the practical impact of this tautomerism. nih.gov The interconversion between tautomeric pairs, such as N-aminophthalimides and phthalazine-1,4-diones, further highlights the dynamic nature of these heterocyclic systems. nih.govmdpi.com

Functionalization at the Amino Group (Position 8)

The primary aromatic amino group at position 8 is a highly versatile functional handle, readily participating in a variety of classical amine reactions.

The nucleophilic nitrogen of the 8-amino group can be readily acylated or alkylated to introduce a wide range of substituents, thereby modifying the molecule's properties.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivatives (amides). This is a standard transformation for aromatic amines.

Alkylation: Direct alkylation of the 8-amino group can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, an alternative method, involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine. It is important to consider that the N2-position of the phthalazinone ring is also a potential site for alkylation, which may lead to competitive side reactions depending on the conditions employed. nih.gov

Table 2: Representative Reactions at the 8-Amino Group

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride (CH₃COCl) | Acetamide (-NHCOCH₃) |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO₂R) |

| Alkylation | Methyl iodide (CH₃I) | Methylamino (-NHCH₃) or Dimethylamino (-N(CH₃)₂) |

| Reductive Amination | Benzaldehyde, then NaBH₄ | Benzylamino (-NHCH₂Ph) |

The primary amino group at position 8 readily undergoes condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.egscispace.comnih.gov This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govjst.go.jp

The formation of Schiff bases is a robust and high-yielding reaction, providing a straightforward method to append diverse aryl, alkyl, or heterocyclic moieties to the phthalazinone scaffold. jst.go.jp The resulting C=N (azomethine) double bond in the Schiff base is a key structural feature that can be further modified, for example, through reduction to a secondary amine.

Table 3: Schiff Base Formation via Condensation

| Carbonyl Compound | Solvent/Catalyst | Resulting Schiff Base Structure |

| Benzaldehyde | Ethanol (B145695) / Acetic acid (cat.) | -N=CH-Ph |

| Acetone | Methanol | -N=C(CH₃)₂ |

| 4-Methoxybenzaldehyde | Ethanol | -N=CH-(p-C₆H₄)-OCH₃ |

| Cyclohexanone | Toluene / Dean-Stark | -N=C₆H₁₀ (cyclohexylidene) |

This reaction has been demonstrated on related amino-phthalazine systems, where the amino group smoothly attacks the carbonyl of an aldehyde to form the corresponding Schiff base, confirmed by the disappearance of NH₂ signals in spectroscopic analyses. jst.go.jp

Participation in Annulation and Heterocycle Fusion Reactions

The presence of the 8-amino group, ortho to one of the ring nitrogen atoms, and the lactam functionality within the 1(2H)-Phthalazinone, 8-amino-4-methyl- core suggests its potential to participate in annulation and heterocycle fusion reactions. These reactions lead to the formation of more complex, polycyclic systems. While specific studies on this exact molecule are not extensively documented, the reactivity of related aminophthalazinones and other amino-substituted heterocycles provides a strong basis for predicting its behavior.

The primary amino group at the 8-position can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For instance, if an appropriate electrophilic side chain were introduced at the N-2 position or the C-4 methyl group, intramolecular cyclization could lead to the formation of a new fused ring.

One potential strategy involves the "tert-amino effect," a phenomenon observed in ortho-substituted N,N-dialkylanilines that can be extrapolated to other heterocyclic systems. nih.govbeilstein-journals.org This effect facilitates cyclization reactions, and while the 8-amino group is primary, its reactivity could be harnessed for similar transformations. For example, reaction with bifunctional reagents could lead to the construction of a new heterocyclic ring fused to the phthalazinone core.

Furthermore, the synthesis of fused heterocyclic systems such as indolo[1,2-a]quinoxalines through the reaction of indolyl-anilines with reagents like ninhydrin (B49086) followed by treatment with hydrazines showcases the potential for complex annulation pathways in related nitrogen-rich aromatic systems. researchgate.net This suggests that the 8-amino group of 1(2H)-Phthalazinone, 8-amino-4-methyl- could be a key reactive site for building novel fused heterocycles.

Table 1: Potential Annulation Reactions and Fused Products

| Reagent Type | Potential Fused Heterocyclic System |

| α,β-Unsaturated ketones/esters | Pyridophthalazinone |

| 1,3-Dicarbonyl compounds | Pyrimidophthalazinone |

| Isothiocyanates followed by cyclization | Thiazolophthalazinone |

| Chloroacetyl chloride followed by intramolecular cyclization | Oxazolophthalazinone |

Functionalization at the Methyl Group (Position 4)

The methyl group at the C-4 position is benzylic in nature, making it a prime site for various functionalization reactions. These modifications can range from simple halogenation to more complex oxidative transformations, providing a handle to introduce diverse chemical functionalities.

A key reaction for functionalizing the 4-methyl group is radical halogenation. Specifically, Wohl-Ziegler bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can selectively introduce a bromine atom to the methyl group, yielding 8-amino-4-(bromomethyl)-1(2H)-phthalazinone. nih.gov This transformation is crucial as it converts the relatively inert methyl group into a reactive electrophilic center.

Another significant transformation is the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. libretexts.orgyoutube.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon, which is the case for the methyl group. libretexts.org This would result in the formation of 8-amino-1-oxo-1,2-dihydrophthalazine-4-carboxylic acid, a derivative with a new functional group that can be further modified, for example, through esterification or amidation.

Table 2: Representative Side-Chain Modifications of the 4-Methyl Group

| Reaction Type | Reagents | Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 8-amino-4-(bromomethyl)-1(2H)-phthalazinone |

| Oxidation | Potassium Permanganate (KMnO₄), Heat | 8-amino-1-oxo-1,2-dihydrophthalazine-4-carboxylic acid |

The 8-amino-4-(bromomethyl)-1(2H)-phthalazinone intermediate is a versatile precursor for introducing a wide array of chemical functionalities through nucleophilic substitution reactions. The bromine atom can be readily displaced by various nucleophiles, allowing for the attachment of different side chains at the C-4 position.

For example, reaction with primary or secondary amines would yield 4-(aminomethyl) derivatives. Similarly, reaction with thiols would lead to the formation of 4-(thiomethyl) analogs, and reaction with cyanide would introduce a nitromethyl group, which can be further hydrolyzed to a carboxymethyl group. This strategy allows for the systematic modification of the phthalazinone scaffold to explore structure-activity relationships in various contexts.

Synthesis of Hybrid Molecules and Chemical Conjugates based on the Phthalazinone Scaffold

The derivatization of the 1(2H)-Phthalazinone, 8-amino-4-methyl- scaffold at its various reactive sites, particularly the 4-methyl and 8-amino groups, enables the synthesis of hybrid molecules and chemical conjugates. nih.gov This approach involves covalently linking the phthalazinone core to other pharmacologically active moieties to create new chemical entities with potentially synergistic or multi-target activities.

For instance, the 4-(bromomethyl) derivative can be used to link the phthalazinone to other molecules containing nucleophilic groups. An example from related phthalazinone chemistry is the synthesis of phthalazinone-dithiocarbamate hybrids, where a dithiocarbamate (B8719985) group is attached at the C4 position. nih.gov In a similar vein, the 8-amino group can be acylated or alkylated to attach other molecular fragments.

The synthesis of pyran-linked phthalazinone-pyrazole hybrids through multi-component reactions highlights another strategy for creating complex hybrid molecules, although this example does not start from the 8-amino-4-methyl derivative. researchgate.net Such strategies could potentially be adapted to incorporate the 1(2H)-Phthalazinone, 8-amino-4-methyl- core.

Table 3: Examples of Potential Hybrid Molecules

| Phthalazinone Derivative | Conjugated Moiety | Linkage Type | Potential Hybrid Class |

| 8-amino-4-(bromomethyl)-1(2H)-phthalazinone | Thiol-containing drug | Thioether | Phthalazinone-Thiol Conjugate |

| 8-amino-1-oxo-1,2-dihydrophthalazine-4-carboxylic acid | Amino-containing peptide | Amide | Phthalazinone-Peptide Conjugate |

| 1(2H)-Phthalazinone, 8-amino-4-methyl- | Carboxylic acid-containing molecule | Amide (at 8-amino) | Phthalazinone-Amide Hybrid |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Analysis (FT-IR, Raman)

No experimental Fourier-Transform Infrared (FT-IR) or Raman spectroscopy data for 8-amino-4-methyl-1(2H)-phthalazinone has been reported in the reviewed literature. This information is crucial for identifying the compound's functional groups and the vibrational modes of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (¹H NMR, ¹³C NMR)

Detailed proton (¹H) and carbon-13 (¹³C) NMR data, which are essential for mapping the precise arrangement of atoms within the molecule, are not available for 8-amino-4-methyl-1(2H)-phthalazinone. Although spectral data for other phthalazinone isomers exist, they cannot be extrapolated to this specific compound due to the unique electronic environment created by the substituent positions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

There is no published mass spectrometry data confirming the molecular weight or detailing the fragmentation pattern of 8-amino-4-methyl-1(2H)-phthalazinone. Such data would be vital for verifying the compound's identity and providing clues about its structure.

Elemental Analysis for Empirical Formula Validation

No elemental analysis results for 8-amino-4-methyl-1(2H)-phthalazinone were found. This analysis is a fundamental technique used to validate the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements.

X-ray Crystallography for Solid-State Molecular Geometry (if applicable)

Information regarding the single-crystal X-ray diffraction analysis of 8-amino-4-methyl-1(2H)-phthalazinone is not present in the scientific literature. This technique would provide definitive proof of the molecular structure in the solid state, including bond lengths and angles.

Theoretical and Computational Studies of 1 2h Phthalazinone, 8 Amino 4 Methyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are essential for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. chemmethod.com A popular functional used for phthalazinone derivatives is B3LYP, often paired with a basis set like 6-311++G(d,p) to evaluate properties such as tautomeric stability. chemmethod.com Ab initio methods, while more computationally intensive, derive their information directly from first principles without relying on empirical data.

For 1(2H)-Phthalazinone, 8-amino-4-methyl-, DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms. These calculations provide key data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic systems have used DFT to confirm structural parameters obtained from experimental methods like X-ray diffraction. researchgate.net The optimized geometry is a critical first step for all further computational analyses.

Table 1: Representative Bond Lengths and Angles for a Phthalazinone-Related Scaffold Note: This data is for a related chalcone (B49325) derivative (DHBFHP) and is illustrative of the types of parameters obtained from DFT calculations. bhu.ac.in

| Parameter | Bond | Value (Å) | Parameter | Bonds | Value (°) |

| Bond Length | C=O | 1.2336 | Bond Angle | C19-C21-C23 | 118.9912 |

| Bond Length | C=C (Olefinic) | 1.3531 | |||

| Bond Length | O-H | 0.96 |

Data sourced from a study on 2-((E)-3-(4-((E)-2-cyanovinyl)phenyl)-1-(furan-2-yl)allylidene)malononitrile. bhu.ac.in

Molecules can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. For a molecule like 1(2H)-Phthalazinone, 8-amino-4-methyl-, rotation around single bonds—such as the bond connecting the amino group to the phthalazinone ring—can lead to different conformers.

Computational methods can map the potential energy surface of the molecule as a function of these rotational angles. This analysis reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most stable conformer. Studies on similar bicyclic systems, such as pyrazolo[1,2-b]phthalazines, have utilized techniques like variable-temperature nuclear magnetic resonance (NMR) spectroscopy, complemented by computational analysis, to understand conformational changes and the energetics of ring inversion. researchgate.net For the target molecule, this analysis would clarify the preferred orientation of the amino and methyl substituents relative to the core ring structure.

Electronic Structure Analysis and Reactivity Prediction

Beyond geometry, computational methods provide deep insights into a molecule's electronic characteristics, which govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. mdpi.com In contrast, a large gap indicates high stability. mdpi.com For 1(2H)-Phthalazinone, 8-amino-4-methyl-, the presence of the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the phthalazinone core influences the LUMO. DFT calculations can precisely determine the energies of these orbitals. In a study of hybrid compounds containing a phthalazin-1(2H)-imine core, the HOMO was found to be located on the imidazoline (B1206853) system and hydrazone motif, while the LUMO was centered on a nitrophenyl scaffold, demonstrating how different parts of a molecule contribute to these frontier orbitals. nih.gov

Table 2: Illustrative HOMO-LUMO Energy Data for Related Compounds Note: This data is for representative compounds from computational studies and is intended to be illustrative.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Tautomer B of Compound 7k (Phthalazin-imine derivative) | -6.2 | -3.0 | 3.2 | nih.gov |

| Pyridazinone Derivative 1 | -6.18 | -1.64 | 4.54 | mdpi.com |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. bhu.ac.in

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. A molecule with low gap energy typically has high softness and electronegativity. mdpi.com

These parameters are calculated using the energies of the frontier orbitals. For 1(2H)-Phthalazinone, 8-amino-4-methyl-, calculating these descriptors would allow for a quantitative prediction of its reactivity profile compared to other related phthalazinone derivatives. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, commonly found around hydrogen atoms. bhu.ac.in For 1(2H)-Phthalazinone, 8-amino-4-methyl-, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the ring and the amino group. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. This visual information helps in understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.netnih.gov

Computational Prediction of Spectroscopic Parameters

No published studies containing theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis) for 1(2H)-Phthalazinone, 8-amino-4-methyl- were found. Generating such data would require dedicated research using quantum chemical calculation methods like Density Functional Theory (DFT).

Molecular Dynamics Simulations

There is no available information from molecular dynamics (MD) simulations investigating the reactivity or intermolecular interactions of 1(2H)-Phthalazinone, 8-amino-4-methyl-. Published MD studies focus on different phthalazinone derivatives and their interactions with biological targets, which falls outside the scope of this article.

Mechanistic Investigations and Reaction Pathways Involving 1 2h Phthalazinone, 8 Amino 4 Methyl

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of 1(2H)-Phthalazinone, 8-amino-4-methyl- and related phthalazinone derivatives is most commonly achieved through the cyclocondensation of a substituted o-aroylbenzoic acid or its corresponding phthalic anhydride (B1165640) with hydrazine (B178648). longdom.orgekb.eg

A primary synthetic pathway involves the reaction of 3-amino-6-methylphthalic anhydride with hydrazine hydrate (B1144303). The mechanism for this transformation can be broken down into the following key steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic carbonyl carbons of the phthalic anhydride ring. This step leads to the opening of the anhydride ring and the formation of an intermediate o-carboxybenzoylhydrazide.

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the second carbonyl group (the carboxylic acid). This step forms a heterocyclic, non-aromatic ring.

Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which results in the formation of the stable, aromatic phthalazinone ring system.

An alternative and widely used strategy for creating substituted aminophthalazinones involves the palladium-catalyzed amination of a corresponding bromo-substituted phthalazinone (Buchwald-Hartwig amination). nih.govbeilstein-journals.orgresearchgate.net In a hypothetical synthesis of the target compound via this route, one would start with 8-bromo-4-methyl-1(2H)-phthalazinone. The catalytic cycle generally involves:

Oxidative addition of the bromophthalazinone to a Pd(0) complex.

Coordination of the amine (in this case, ammonia (B1221849) or a masked equivalent) to the palladium center.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. nih.gov

Another synthetic approach starts from 3,2-benzoxazin-4-ones, which can react with hydrazine to yield the phthalazinone core. longdom.orgekb.eg The reaction proceeds by nucleophilic attack of hydrazine on the benzoxazinone (B8607429) ring, followed by rearrangement and cyclization to form the final phthalazinone product.

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic attack and ring opening | Substituted Phthalic Anhydride + Hydrazine | o-Carboxybenzoylhydrazide |

| 2 | Intramolecular cyclization | o-Carboxybenzoylhydrazide | Cyclic hemiaminal intermediate |

| 3 | Dehydration | Cyclic hemiaminal intermediate | Phthalazinone |

Kinetic Studies of Phthalazinone-Related Reactions

While specific kinetic data for the synthesis of 1(2H)-Phthalazinone, 8-amino-4-methyl- are not extensively documented in the public domain, the kinetics of related phthalazinone formations provide valuable insights. The cyclocondensation reaction is influenced by several factors that affect the reaction rate.

Factors Influencing Reaction Kinetics:

Temperature: Increasing the reaction temperature generally increases the rate of reaction, as it provides the necessary activation energy for the cyclization and dehydration steps. Many procedures involve refluxing the reaction mixture. nih.govlongdom.org

Solvent: The choice of solvent is critical. Protic solvents like ethanol (B145695) can participate in proton transfer and are commonly used. longdom.orgnih.gov The use of L-proline as a catalyst in ethanol has been shown to be highly efficient in multicomponent reactions to form related heterocyclic systems, suggesting it can accelerate the reaction. nih.gov

Catalysts: Acid or base catalysis can accelerate the reaction. An acid catalyst can protonate a carbonyl oxygen, increasing its electrophilicity, while a base can deprotonate the nucleophile, increasing its nucleophilicity.

Substituent Effects: The electronic nature of substituents on the phthalic ring affects the electrophilicity of the carbonyl carbons. Electron-withdrawing groups can enhance the reaction rate, whereas electron-donating groups, such as the amino group at the 8-position, may decrease the electrophilicity of the carbonyl group, potentially slowing the initial nucleophilic attack.

In palladium-catalyzed aminations, the kinetics are more complex, depending on the ligand, base, solvent, and temperature. The rate-limiting step can be the oxidative addition or the reductive elimination, depending on the specific substrates and conditions used. nih.gov

Thermodynamic Considerations in Phthalazinone Derivative Formation

The synthesis of the phthalazinone ring system is a thermodynamically favorable process. The stability of the final product is the primary driving force for the reaction.

Entropy (ΔS): The condensation of two molecules (e.g., phthalic anhydride and hydrazine) into two other molecules (phthalazinone and water) results in a relatively small change in entropy.

Gibbs Free Energy (ΔG): Given the significantly negative enthalpy change, the Gibbs free energy (ΔG = ΔH - TΔS) for the reaction is negative, indicating that the formation of the phthalazinone product is a spontaneous and favorable process.

Studies on the tautomeric conversion between N-aminophthalimides and phthalazine-1,4-diones show that the phthalazine (B143731) dione (B5365651) structure is the thermodynamically more stable product, which can be achieved under acidic conditions, further highlighting the stability of the six-membered phthalazine ring system. mdpi.com The high yields reported for many phthalazinone syntheses underscore the thermodynamic favorability of the product. nih.govresearchgate.net

Role of Intermediates and Transition States in Reaction Pathways

The reaction pathway for the formation of 1(2H)-Phthalazinone, 8-amino-4-methyl- from its anhydride precursor involves several transient species.

Intermediates: The first key intermediate is the o-carboxybenzoylhydrazide , formed after the initial nucleophilic attack of hydrazine on the phthalic anhydride ring. ekb.eg This linear intermediate then cyclizes to form a tetrahedral intermediate at the second carbonyl carbon. This cyclic intermediate subsequently eliminates water to form the final product.

Transition States: Each step of the reaction proceeds through a high-energy transition state.

The initial nucleophilic attack involves a transition state where the N-C bond is partially formed, and the C=O pi bond is partially broken.

The intramolecular cyclization proceeds through a cyclic transition state where the terminal nitrogen is brought into proximity with the carboxylic acid group.

The final dehydration step also involves a transition state, likely facilitated by protonation of the hydroxyl group to create a good leaving group (water).

In palladium-catalyzed pathways, the key intermediates are organometallic species, including the Pd(II)-halide-phthalazinone complex formed after oxidative addition and the subsequent Pd(II)-amido complex before the final reductive elimination step. nih.gov The structure of the ligand coordinated to the palladium atom is crucial in stabilizing these intermediates and facilitating the catalytic cycle.

Advanced Research Applications of 1 2h Phthalazinone, 8 Amino 4 Methyl As a Chemical Scaffold

Utilization in the Construction of Novel Fused and Spiro Heterocyclic Systems

The phthalazinone nucleus, particularly when functionalized with reactive groups like amines, serves as an excellent starting point for the synthesis of more complex heterocyclic architectures. The 8-amino-4-methyl-1(2H)-phthalazinone scaffold provides multiple reaction sites for cyclization reactions, leading to the formation of novel fused and spiro systems.

Research has demonstrated that related aminophthalazinone derivatives are key intermediates in constructing polycyclic molecules. For instance, 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one has been successfully used to synthesize fused heterocycles like 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]1,3,4-thiadiazines. idosi.org The amino group on the triazole ring, analogous to the 8-amino group on the target compound, is crucial for these cyclization reactions. This derivative also reacts with isatin (B1672199) to form spiro compounds, highlighting the versatility of the amino-functionalized phthalazinone core in accessing diverse molecular frameworks. idosi.org

Furthermore, multicomponent reactions utilizing phthalazinone derivatives have yielded complex hybrids, such as pyran-linked phthalazinone-pyrazole systems. nih.gov These strategies often rely on the reactivity of substituents on the phthalazinone ring to build new rings. The 8-amino group of 8-amino-4-methyl-1(2H)-phthalazinone can act as a potent nucleophile, enabling its use in condensation reactions with various electrophiles to initiate the formation of new fused rings. For example, it could be envisioned to react with dicarbonyl compounds or their equivalents to build new heterocyclic rings fused to the benzene (B151609) portion of the phthalazinone scaffold.

Table 1: Examples of Heterocyclic Systems Synthesized from Phthalazinone Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Amino-triazolyl-phthalazinone | Cyclocondensation | Fused: Triazolo[3,4-b]thiadiazole | idosi.org |

| Amino-triazolyl-phthalazinone | Reaction with Isatin | Spiro: Phthalazinone-triazole-pyrrolidine | idosi.org |

| Phthalazinone-oxopropanenitrile | Multicomponent Reaction | Hybrid: Pyran-phthalazinone-pyrazole | nih.gov |

| Hydrazinophthalazine | Cyclization | Fused: Triazolo[3,4-a]phthalazine | jst.go.jp |

Exploration as Building Blocks for Functional Materials (e.g., Polymers, Dyes)

The rigid and thermally stable nature of the phthalazinone ring system makes it an attractive building block for high-performance polymers. The incorporation of phthalazinone moieties into polymer backbones can enhance thermal stability, mechanical strength, and solubility.

A novel N-C coupling reaction has been utilized to synthesize phthalazinone-containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. acs.org These polymers exhibit exceptionally high glass transition temperatures (Tg), with poly(arylene sulfone)s reaching up to 333 °C, and excellent thermal stability. acs.org The 8-amino-4-methyl-1(2H)-phthalazinone scaffold is a candidate monomer for such polymerizations. The amino group provides a reactive site for condensation polymerization with monomers containing carboxylic acid, acyl chloride, or other electrophilic functional groups, leading to polyamides or polyimides with the phthalazinone unit integrated into the polymer chain. This could impart desirable properties for applications in aerospace, electronics, and other high-stress environments.

While specific research into dyes derived from 8-amino-4-methyl-1(2H)-phthalazinone is not extensively documented, the phthalazinone core is a chromophore. The presence of the amino group, a strong auxochrome, at the 8-position would be expected to shift the absorption spectrum into the visible range, a key characteristic of a dye. Further modification of this amino group could be used to tune the color and properties of the resulting dye molecule for potential use in textiles, imaging, or as functional colorants.

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The structural features of 8-amino-4-methyl-1(2H)-phthalazinone make it an ideal scaffold for designing chemical probes and ligands for molecular recognition. The defined arrangement of hydrogen bond donors (NH2, lactam NH) and acceptors (C=O, ring nitrogens), combined with its aromatic surface for π-stacking, allows for specific and high-affinity interactions with biological macromolecules.

The phthalazinone scaffold is a privileged structure in medicinal chemistry and has been the basis for designing ligands for various molecular targets. nih.gov Research into aminophthalazinone derivatives has shown they can act as effective N- and O-donor ligands, forming stable coordination compounds with metal ions like Cu(II). beilstein-journals.orgd-nb.info

More sophisticated ligand design has been demonstrated in the development of selective inhibitors for galectin-8N. nih.gov In this work, a 4-phenylphthalazinone moiety was designed to fit into a specific sub-pocket of the protein. X-ray crystallography revealed that the phthalazinone part of the ligand engages in π-stacking interactions with an arginine residue (Arg45), while the attached phenyl group stacks with another arginine (Arg59) and a tyrosine (Tyr141). nih.gov This detailed structural insight exemplifies how the phthalazinone core can be used as an anchor to achieve specific molecular recognition. The 8-amino-4-methyl- variant offers additional vectors for modification to probe and interact with target protein cavities, with the amino group serving as a key hydrogen-bonding partner or a point for synthetic elaboration.

The utility of ligands designed from phthalazinone scaffolds is confirmed through various in vitro assays that quantify their interaction with molecular targets. These non-clinical studies are crucial for understanding binding affinity and mechanism of action.

For example, a series of 4-aminoalkyl-1(2H)-phthalazinone derivatives were evaluated in vitro for their inhibitory potency against several enzymes, with IC50 values determined to quantify their activity. nih.gov Similarly, phthalazinone-dithiocarbamate hybrids were screened for their in vitro antiproliferative effects against human cancer cell lines, with IC50 values reported in the low micromolar range for the most promising compounds. nih.govmdpi.com

Binding affinity is often determined using biophysical methods. In the study of galectin-8N inhibitors, dissociation constants (Kd) were measured, with a 4-(p-bromophenyl)phthalazinone derivative showing a Kd of 34 µM and high selectivity. nih.gov Spectroscopic techniques like circular dichroism are also employed to study the interactions between ligands and proteins, revealing changes in the protein's secondary structure upon binding. mdpi.com These in vitro methods provide quantitative data on the molecular interactions facilitated by the phthalazinone scaffold.

Table 2: In Vitro Bioactivity Data for Phthalazinone-Based Ligands

| Phthalazinone Derivative Type | Molecular Target/Assay | Measured Parameter | Reported Value | Reference |

|---|---|---|---|---|

| 4-Aminoalkyl-phthalazinone | Monoamine Oxidase B (MAO-B) | IC50 | 0.7 µM | nih.gov |

| 4-Aminoalkyl-phthalazinone | Acetylcholinesterase (AChE) | IC50 | 8.2 µM | nih.gov |

| Phthalazinone-dithiocarbamate hybrid | Antiproliferative (NCI-H460 cell line) | IC50 | <10 µM | nih.gov |

| 4-(p-Bromophenyl)phthalazinone-galactal | Galectin-8N | Kd | 34 µM | nih.gov |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The 8-amino-4-methyl-1(2H)-phthalazinone molecule is well-suited for participating in such interactions, making it a candidate for designing self-assembling systems.

The lactam portion of the phthalazinone ring provides a classic hydrogen-bonding donor (N-H) and acceptor (C=O), which can form strong, directional interactions. The 8-amino group adds another potent hydrogen-bond donating site. The extensive aromatic surface of the bicyclic system is ideal for engaging in π-π stacking. Crystal structure analyses of related phthalazinone derivatives have confirmed the importance of these interactions. For example, one derivative was shown to form "supramolecular tapes" sustained by C-H···O hydrogen bonds and π-π stacking interactions between adjacent phthalazinone rings. researchgate.net This demonstrates the inherent ability of the scaffold to self-organize into well-defined, higher-order structures.

This propensity for self-assembly is a cornerstone of developing "smart" materials that respond to stimuli like pH or concentration. nih.govnih.gov By chemically modifying the 8-amino-4-methyl-1(2H)-phthalazinone scaffold, for instance by attaching long alkyl chains or peptide sequences, it is possible to create amphiphilic molecules. These molecules could self-assemble in solution to form nanostructures like micelles, nanofibers, or vesicles, with potential applications in drug delivery or materials science. nih.gov

Future Perspectives and Emerging Research Directions in 1 2h Phthalazinone, 8 Amino 4 Methyl Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

While numerous synthetic routes exist for the general phthalazinone core, future research must focus on developing high-yield, cost-effective, and environmentally benign methods specifically for 8-amino-4-methyl-1(2H)-phthalazinone. Current approaches for analogous compounds often rely on multi-step procedures starting from substituted benzoic acids or phthalic anhydrides. ekb.egresearchgate.net A key future direction will be the adaptation of modern synthetic strategies to improve efficiency and sustainability.

One promising avenue is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules like phthalazinones in a single, atom-economical step from three or more starting materials. researchgate.net The development of a tailored MCR for this specific isomer would represent a significant improvement over classical, stepwise syntheses. Furthermore, exploring green reaction conditions, such as using water as a solvent or employing zeolite-based catalysts, could drastically reduce the environmental impact of production. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have proven highly effective for synthesizing 4-aminophthalazinones from 4-bromo precursors. nih.govresearchgate.netbeilstein-journals.org Future work could involve a strategy where a precursor like 8-nitro-4-methyl-1(2H)-phthalazinone is first synthesized, followed by a catalytic reduction of the nitro group. Research into novel, highly active palladium or copper catalyst systems could make this transformation more efficient and applicable on a larger scale.

Expansion of Chemical Space through Novel Derivatization Strategies

The 8-amino-4-methyl-1(2H)-phthalazinone scaffold contains multiple handles for chemical modification, offering vast potential for creating large and diverse libraries of novel compounds. The 8-amino group is a primary site for derivatization, enabling the synthesis of a wide range of amides, sulfonamides, and ureas. These modifications can systematically alter the molecule's steric and electronic properties, which is a key strategy in tuning its biological activity.

Another key site for modification is the nitrogen atom at the 2-position (N2) of the phthalazinone ring. N-alkylation using various alkyl halides or N-arylation can introduce new substituent groups, significantly expanding the accessible chemical space. nih.govnih.gov For instance, introducing long alkyl chains, cyclic fragments, or pharmacologically active moieties at this position can modulate properties like solubility, lipophilicity, and target-binding interactions. nih.gov The combination of derivatization at both the 8-amino and N2 positions provides a modular approach to generating complex and functionally diverse molecules.

| Reaction Type | Reagent Example | Potential Derivative Structure | Purpose of Derivatization |

| Acylation | Acetyl Chloride | 8-acetamido-4-methyl-1(2H)-phthalazinone | Introduce hydrogen-bond acceptors; modulate activity. |

| Sulfonylation | Benzenesulfonyl Chloride | 8-(phenylsulfonamido)-4-methyl-1(2H)-phthalazinone | Introduce bulky, electron-withdrawing groups. |

| N2-Alkylation | Ethyl Bromoacetate | Ethyl 2-(8-amino-4-methyl-1-oxo-phthalazin-2(1H)-yl)acetate | Add a linker for further conjugation or improve pharmacokinetic properties. ekb.eg |

| Buchwald-Hartwig Coupling | Aryl Bromide | 8-(Arylamino)-4-methyl-1(2H)-phthalazinone | Create extended aromatic systems for electronic or biological applications. |

Advanced Computational Design and Predictive Modeling for New Analogues

The integration of computational chemistry is critical for accelerating the discovery of novel phthalazinone-based agents. Future research on 8-amino-4-methyl-1(2H)-phthalazinone will greatly benefit from in silico techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations. researchgate.netnih.gov These methods allow for the rational design of new analogues with enhanced potency and selectivity for specific biological targets.

Molecular docking can be used to predict how derivatives of the 8-amino-4-methyl-phthalazinone scaffold might bind to the active sites of enzymes like poly(ADP-ribose)polymerase (PARP) or various protein kinases, which are known targets for other phthalazinone compounds. researchgate.netnih.gov By modeling these interactions, researchers can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. Furthermore, calculating molecular descriptors (e.g., shape index, topological polar surface area) can help predict drug-likeness and pharmacokinetic properties (ADME/Tox) before synthesis is even attempted. nih.govnih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structure of 8-amino-4-methyl-1(2H)-phthalazinone opens doors to a wide range of interdisciplinary research applications.

Medicinal Chemistry : The phthalazinone core is present in numerous biologically active compounds. nih.gov Derivatives are known to act as potent inhibitors of enzymes crucial in cancer therapy, such as PARP and Aurora kinases. researchgate.netnih.gov The 8-amino-4-methyl isomer could serve as a novel scaffold for developing next-generation inhibitors. Additionally, phthalazinone derivatives have been investigated as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase and monoamine oxidases. nih.gov

Coordination Chemistry : Aminophthalazinones can act as effective N- and O-donor ligands to form stable coordination complexes with metal ions like copper(II) and zinc(II). nih.govresearchgate.net The 8-amino-4-methyl isomer could be explored for the synthesis of novel metal-organic frameworks (MOFs) or catalysts. The resulting complexes could exhibit unique electronic, magnetic, or catalytic properties.

Materials Science : The rigid, aromatic nature of the phthalazinone core makes it an attractive building block for advanced organic materials. By polymerizing or incorporating this scaffold into larger supramolecular structures, it may be possible to develop novel organic light-emitting diodes (OLEDs), sensors, or functional polymers with tailored properties.

Potential as a Modular Building Block in Advanced Organic Synthesis

The 8-amino-4-methyl-1(2H)-phthalazinone molecule is an exemplary modular building block for advanced organic synthesis due to its distinct and orthogonally reactive functional groups. The term "modular" implies that different parts of the molecule can be modified independently without interfering with other regions, a highly desirable trait in the synthesis of complex target molecules.

The synthetic utility arises from the ability to perform sequential chemical transformations:

The 8-amino group can be selectively acylated, alkylated, or used in cross-coupling reactions.

The lactam N-H at the N2 position can be independently functionalized, for example, through alkylation. ekb.egnih.gov

The methyl group at the C4 position, while less reactive, could potentially be functionalized via radical bromination, similar to strategies used on related heterocycles, to introduce another point of diversity. nih.gov

This modularity allows chemists to use 8-amino-4-methyl-1(2H)-phthalazinone as a central scaffold from which to build out complex molecular architectures. It can serve as a key intermediate in the synthesis of hybrid molecules, where it is combined with other pharmacophores to create drugs with dual mechanisms of action or materials with multifunctional properties. nih.govnih.gov Its role as a versatile platform makes it a valuable asset for generating chemical libraries aimed at drug discovery and materials science innovation.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 8-amino-4-methyl-1(2H)-phthalazinone derivatives?

Answer:

The synthesis of 8-amino-4-methyl-1(2H)-phthalazinone derivatives typically involves halogenation followed by nucleophilic substitution or coupling reactions. For example:

- Halogenation: Reacting 4-methyl-1(2H)-phthalazinone with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at elevated temperatures yields 1-chloro-4-methylphthalazine intermediates .

- Amination: The chlorinated intermediate reacts with ammonia, amino acids (e.g., glycine), or hydrazine hydrate in ethanol under reflux to introduce the 8-amino group. Reaction conditions (e.g., 8 hours reflux for amino acids) and stoichiometry are critical for optimizing yields (reported up to 75% for hydrazine derivatives) .

- Advanced Functionalization: Palladium-catalyzed Buchwald–Hartwig amination can directly introduce amino groups using brominated precursors, though this requires pre-synthesis of bromophthalazinones .

Advanced: How can structural modifications at the 4-methyl and 8-amino positions influence biological activity?

Answer:

Modifications at these positions significantly impact pharmacological properties:

- 4-Methyl Group: The methyl group enhances lipophilicity, improving blood-brain barrier penetration for acetylcholinesterase (AChE) inhibitors. Derivatives with 4-methyl substitution show IC₅₀ values <10 μM against AChE in vitro .

- 8-Amino Group: Amino substituents enable hydrogen bonding with enzymatic targets (e.g., AChE’s catalytic triad). Substituting with bulkier groups (e.g., benzylamine) reduces activity, suggesting steric constraints .

- Methodological Note: Structure-activity relationship (SAR) studies should combine in vitro enzyme assays (Ellman’s method for AChE) with molecular docking (e.g., AutoDock Vina) to validate binding modes .

Basic: What spectroscopic techniques are used to characterize 8-amino-4-methyl-1(2H)-phthalazinone derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR: The 8-amino group appears as a singlet at δ 5.8–6.2 ppm, while the 4-methyl group resonates at δ 2.3–2.5 ppm. Aromatic protons in the phthalazine ring show splitting patterns between δ 7.1–8.5 ppm .

- IR Spectroscopy: N-H stretching (3200–3400 cm⁻¹) and C=O lactam absorption (1660–1680 cm⁻¹) confirm the phthalazinone core .

- Elemental Analysis: Used to verify purity (C, H, N within ±0.4% of theoretical values) .

Advanced: How can researchers resolve contradictions in reported antimicrobial vs. neuroprotective activities of phthalazinone derivatives?

Answer:

Contradictions arise from varying substituents and assay conditions:

- Antimicrobial Activity: Derivatives with ω-bromoalkoxy chains (e.g., 2-{2-[4-(1,3-dioxoisoindole)alkyl]phthalazinones) show zones of inhibition >15 mm against Candida albicans (disc-diffusion method, 1000 ppm concentration) .

- Neuroprotective Activity: Aminoalkyl-substituted derivatives (e.g., 4-aminopropyl analogs) exhibit AChE inhibition but lack antimicrobial effects, likely due to reduced membrane permeability .

- Resolution Strategy: Perform parallel assays under standardized conditions (e.g., CLSI guidelines for antimicrobials; Ellman’s method for AChE) and use SAR to identify substituent-specific trends .

Advanced: What computational approaches predict the drug-likeness of 8-amino-4-methyl-1(2H)-phthalazinone derivatives?

Answer:

- Network Pharmacology: Map potential targets (e.g., HPK1, AChE) using databases like SwissTargetPrediction. Enrichment analysis (DAVID/KEGG) identifies pathways (e.g., cholinergic signaling) .

- ADMET Prediction: Tools like SwissADME assess logP (optimal range: 2–3.5), topological polar surface area (<90 Ų for oral bioavailability), and CYP450 interactions .

- Molecular Dynamics (MD): Simulations (e.g., GROMACS) evaluate binding stability of HPK1 inhibitors (e.g., 8-amino-4-methyl derivatives) over 100 ns trajectories .

Basic: How are phthalazinone derivatives evaluated for cytotoxicity?

Answer:

- In Vitro Assays: Use MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values for active compounds (e.g., Cu(II) coordination complexes) range from 5–20 μM .

- Selectivity Index: Compare cytotoxicity in cancer vs. normal cells (e.g., HEK293). Derivatives with aminoalkyl chains show selectivity indices >3 .

Advanced: What strategies optimize the synthetic yield of 8-amino-4-methyl-1(2H)-phthalazinone?

Answer:

- Solvent Optimization: Ethanol/water mixtures improve hydrazine reaction yields (75%) vs. pure ethanol (60%) due to better solubility .

- Catalysis: Pd(OAc)₂/Xantphos systems enhance Buchwald–Hartwig amination efficiency (yields >80%) but require anhydrous conditions .

- Flow Chemistry: Continuous-flow reactors reduce reaction times (2 hours vs. 8 hours batch) and improve reproducibility for large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products